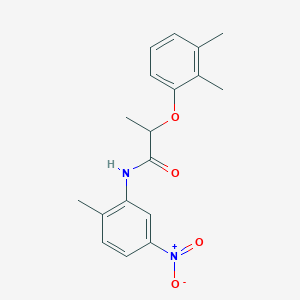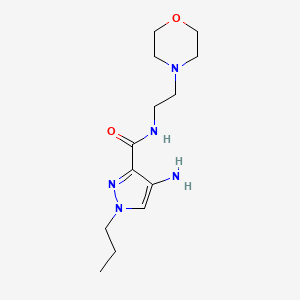
5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a useful research chemical . It has an empirical formula of C7H10N2O2S and a molecular weight of 186.23 .
Molecular Structure Analysis
The SMILES string for “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is CC(S1)=C(CC(OC)=O)N=C1N . This provides a textual representation of the compound’s structure.
Physical And Chemical Properties Analysis
“Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a solid at room temperature . It has a molecular weight of 186.23 .
Wissenschaftliche Forschungsanwendungen
Protection of Amines and Acids : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, related to the structure of interest, has been found useful in protecting amines, alcohols, thiols, and carboxylic acids. This group is extremely stable in acidic media and offers an adaptable protecting group, particularly valuable in peptide chemistry (Pless, 1976).
Antioxidant Activity : Compounds with a structure similar to 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one, specifically 2-amino-5-alkylidenethiazol-4-ones, have demonstrated significant antioxidant activity. This was observed in a study of lipid peroxidation inhibition, where compounds containing an indol-3-ylmethylene group showed inhibitory effects higher than 60% (Zvezdanović et al., 2014).
Antimicrobial and Anti-Inflammatory Properties : Some derivatives of 2-amino-5-alkylidenethiazol-4-ones have been found to inhibit xanthine oxidase and exhibit anti-inflammatory effects on human mononuclear cells. These compounds align with the 'Rule of Five,' indicating good solubility and permeability, which is important for drug development (Smelcerovic et al., 2015).
Photodynamic Therapy for Cancer Treatment : A zinc phthalocyanine derivative, which shares structural similarities with the compound , has been synthesized and found to have high singlet oxygen quantum yield. This property is very important for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Acetylcholinesterase Inhibition : A series of thiazolidine-2-imines, synthesized through a one-pot four-component strategy, demonstrated strong acetylcholinesterase inhibitory activity. This finding is significant for potential applications in treating neurodegenerative diseases like Alzheimer's (Shehzadi et al., 2019).
Safety and Hazards
“Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” has been classified as Acute Tox. 4 Oral, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 . Precautionary statements include P301 + P312 + P330 .
Eigenschaften
IUPAC Name |
5-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-11(15-12(13)17-6)7-2-3-9-8(4-7)5-10(16)14-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABMBOTZBWCROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)



![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)


![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)